molecular formula C13H13Cl2NO3 B4184953 N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloro-1-methylcyclopropanecarboxamide

N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloro-1-methylcyclopropanecarboxamide

Cat. No.: B4184953
M. Wt: 302.15 g/mol
InChI Key: WUKKOTQOJVTGCJ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloro-1-methylcyclopropanecarboxamide is a complex organic compound that features a benzodioxole moiety attached to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloro-1-methylcyclopropanecarboxamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde and a suitable acid catalyst to form 1,3-benzodioxole.

    Cyclopropanation: The benzodioxole derivative is then subjected to cyclopropanation using a dichlorocarbene precursor, such as chloroform in the presence of a strong base like sodium hydroxide.

    Amidation: The final step involves the reaction of the cyclopropane derivative with a suitable amine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloro-1-methylcyclopropanecarboxamide can undergo various chemical reactions:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: The dichlorocyclopropane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloro-1-methylcyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: It can be used to study the interactions of benzodioxole derivatives with biological systems.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloro-1-methylcyclopropanecarboxamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropane ring can also interact with biological membranes, affecting their properties and functions.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-benzodioxol-5-yl)methyl-4-(halobenzo­yl)piperazines: These compounds have similar benzodioxole moieties but differ in their piperazine and halobenzo­yl groups.

    1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety but has a different amine group.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloro-1-methylcyclopropanecarboxamide is unique due to its combination of a benzodioxole moiety with a dichlorocyclopropane ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloro-1-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO3/c1-12(6-13(12,14)15)11(17)16-5-8-2-3-9-10(4-8)19-7-18-9/h2-4H,5-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKKOTQOJVTGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloro-1-methylcyclopropanecarboxamide
Reactant of Route 2
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N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloro-1-methylcyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloro-1-methylcyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloro-1-methylcyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloro-1-methylcyclopropanecarboxamide
Reactant of Route 6
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloro-1-methylcyclopropanecarboxamide

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